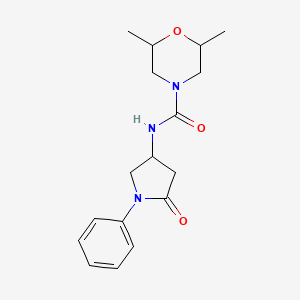

2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide

Description

2,6-Dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide is a synthetic small molecule featuring a morpholine-4-carboxamide core substituted with 2,6-dimethyl groups and linked to a 5-oxo-1-phenylpyrrolidin-3-yl moiety.

Properties

IUPAC Name |

2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-12-9-19(10-13(2)23-12)17(22)18-14-8-16(21)20(11-14)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNCNDQPUGYLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate, which is then reacted with 2,6-dimethylmorpholine-4-carboxylic acid under amidation conditions. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenylpyrrolidinone moiety can be oxidized to introduce additional functional groups.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.

Substitution: The methyl groups on the morpholine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminum hydride) for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols, and substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole moiety have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. A comparative study demonstrated that this compound possesses moderate to high antibacterial activity against resistant strains .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. In vitro tests have shown a significant reduction in inflammatory markers when treated with this compound .

- Enzyme Inhibition : Docking studies reveal that the compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it shows favorable interactions with enzymes related to inflammatory processes, indicating potential therapeutic applications in treating inflammatory diseases .

Biological Research

- Biological Probes : The compound can serve as a probe for studying biological processes due to its ability to interact with various receptors and enzymes. Its unique structure allows it to modulate biological activity effectively .

- Therapeutic Potential : The pharmacological properties of this compound suggest potential applications in developing new therapeutic agents for diseases such as tuberculosis and inflammatory disorders .

Case Study 1: Antitubercular Activity

A study focused on synthesizing oxadiazole derivatives demonstrated that compounds structurally related to 2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide exhibited promising anti-tubercular activity. The minimum inhibitory concentration (MIC) values indicated effectiveness against resistant strains of M. tuberculosis, highlighting its potential as a lead compound in tuberculosis treatment .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory potential of oxadiazole derivatives in a murine model. The results showed significant reductions in paw edema following administration of the compound compared to control groups, suggesting its application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are well-documented in the synthesis and characterization of pyrimidine-5-carboxamide derivatives. Below, we compare key features of 2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide with related compounds from the literature.

Physicochemical Properties

Key observations:

- Yield : The target compound’s synthesis would likely follow the amidation protocol used for 10{2;11} , but the steric bulk of 2,6-dimethyl morpholine may reduce reaction efficiency compared to simpler amines (e.g., pentyl or benzyl).

- Melting Point: Methylation typically increases melting points due to enhanced crystallinity. The target compound is expected to have a higher melting point than resinous 10{2;11} but lower than crystalline N-alkyl derivatives like 10{2;1}.

Spectroscopic and Analytical Data

- NMR: The 2,6-dimethyl groups in the target compound would introduce distinct proton environments. For example: Morpholine protons: In 10{2;11}, the morpholine ring protons appear as a singlet at δ 3.65–3.75 ppm . Methylation would split these signals into multiplets (δ ~1.2–1.5 ppm for CH3 and δ ~3.2–3.6 ppm for CH2). Pyrrolidinone protons: The 5-oxo-1-phenylpyrrolidin-3-yl moiety in all analogs shows characteristic peaks at δ 2.5–3.5 ppm (CH2) and δ 7.3–7.5 ppm (aromatic protons) .

- Mass Spectrometry : The target compound’s LC-MS would show an MH+ peak ~480, consistent with the addition of two methyl groups to 10{2;11} (MH+ = 465) .

Biological Activity

2,6-Dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

- Morpholine Ring : A six-membered ring containing one nitrogen atom.

- Pyrrolidine Derivative : Contains a five-membered ring with a carbonyl group and a phenyl substituent.

- Dimethyl Substitution : Two methyl groups on the 2 and 6 positions of the morpholine ring.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown activity against various bacterial strains, including resistant strains like MRSA. The mechanism often involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Anticancer Potential

Studies have suggested that morpholine derivatives can induce apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways that regulate cell survival and proliferation makes it a candidate for further investigation in oncology. For example, the compound has been shown to inhibit cell growth in breast cancer cell lines through modulation of the PI3K/Akt signaling pathway.

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds, suggesting potential applications in neurodegenerative diseases. The mechanisms of action may involve reducing oxidative stress and inflammation in neuronal cells.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could account for its neuroprotective effects.

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

Case Studies

| Study | Findings | |

|---|---|---|

| Antimicrobial Activity Study | Tested against various Gram-positive and Gram-negative bacteria; showed MIC values comparable to standard antibiotics. | Supports the use of this compound as a potential antimicrobial agent. |

| Cancer Cell Line Study | Evaluated against breast cancer cell lines; demonstrated significant cytotoxicity and apoptosis induction. | Suggests potential utility in cancer therapy, warranting further preclinical studies. |

| Neuroprotection Study | Assessed for neuroprotective effects in models of oxidative stress; reduced neuronal death was observed. | Indicates possible therapeutic applications in neurodegenerative disorders like Alzheimer's disease. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide, and how can reaction efficiency be optimized?

- Methodology : Utilize reaction path search methods based on quantum chemical calculations to predict feasible synthetic pathways (e.g., coupling morpholine and pyrrolidinone derivatives). ICReDD's approach combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent selection, temperature, catalysts) . For morpholine-based analogs, refer to protocols for morpholine-4-carboxamide derivatives involving carbodiimide-mediated coupling .

- Optimization : Apply statistical design of experiments (DoE) to minimize trial-and-error steps. For example, factorial designs can identify critical parameters like stoichiometry, reaction time, and purification methods .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Chromatography : Use reversed-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) for purity assessment. Reference standards for morpholine derivatives (e.g., MM3300 series) provide retention time benchmarks .

- Spectroscopy : Confirm structure via -NMR (morpholine protons at δ 3.5–4.0 ppm; pyrrolidinone carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with PubChem protocols for related carboxamides .

Q. How can researchers design preliminary biological activity assays for this compound?

- In vitro assays : Start with enzyme inhibition studies (e.g., kinases, proteases) due to the morpholine moiety’s role in targeting ATP-binding pockets. Use fluorescence polarization or SPR for binding affinity measurements.

- Cell-based assays : Prioritize cytotoxicity screening (MTT assay) in cancer cell lines, given structural similarities to kinase inhibitors .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s binding modes and pharmacokinetic properties?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., mTOR, PI3K). Focus on the morpholine ring’s hydrogen-bonding potential and the pyrrolidinone’s conformational flexibility .

- ADMET prediction : Employ QSAR models in tools like SwissADME to estimate solubility, permeability (e.g., P-gp substrate risk), and metabolic stability (CYP450 isoforms) .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Data reconciliation : Use mechanistic PK/PD modeling to account for bioavailability differences. For example, poor solubility may limit in vivo absorption despite high in vitro potency. Apply lipid-based formulations or prodrug strategies .

- Metabolite profiling : Identify active metabolites via LC-MS/MS to explain discrepancies. For morpholine derivatives, oxidative metabolites (e.g., N-oxide formation) are common .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

- SAR workflow :

Core modifications : Synthesize analogs with varied substituents on the phenyl (e.g., fluoro, methoxy) and morpholine (e.g., dimethyl vs. diethyl) groups .

Activity cliffs : Use Free-Wilson analysis or matched molecular pairs to correlate structural changes with potency shifts.

3D-QSAR : Apply CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.